Sotagliflozin

Catalog No.
S543610
CAS No.
1018899-04-1
M.F
C21H25ClO5S
M. Wt
424.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotagliflozin

CAS Number

1018899-04-1

Product Name

Sotagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C21H25ClO5S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1

InChI Key

QKDRXGFQVGOQKS-CRSSMBPESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, LX-4211, LX4211, sotagliflozin

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl

The exact mass of the compound Sotagliflozin is 424.11112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Sotagliflozin is a synthetic C-aryl glucoside and the first-in-class dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2). For procurement and material selection, it is characterized as a white to off-white solid with negligible aqueous solubility, necessitating specialized solid-state formulation strategies such as solid dispersions or specific excipient matrices to achieve bioavailability [1]. Unlike highly selective SGLT2 inhibitors, its structural modifications allow it to bind both transporters, making it an essential reference material for dual-pathway metabolic modeling, scale-up process development, and advanced pharmacological benchmarking [2].

Substituting Sotagliflozin with mainstream SGLT2 inhibitors like Empagliflozin or Dapagliflozin fundamentally compromises experimental models requiring gastrointestinal SGLT1 modulation [1]. While selective gliflozins effectively block renal glucose reabsorption, they lack the necessary affinity to delay intestinal glucose uptake, thereby failing to trigger the subsequent release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) [2]. Even Canagliflozin, which exhibits mild SGLT1 cross-reactivity, has a 150-fold selectivity for SGLT2, whereas Sotagliflozin maintains a tight 20-fold selectivity ratio, making it the only viable procurement choice for true dual-transporter inhibition [1].

In Vitro Transporter Selectivity: Sotagliflozin vs. Selective Gliflozins

Sotagliflozin was specifically engineered to inhibit both SGLT1 and SGLT2, yielding an IC50 of 36 nM for human SGLT1 and 1.8 nM for human SGLT2, which translates to a 20-fold selectivity for SGLT2 over SGLT1 [1]. In direct contrast, Empagliflozin demonstrates a 2700-fold selectivity, and Dapagliflozin shows a 1200-fold selectivity for SGLT2 [2]. This massive quantitative gap in SGLT1 affinity means that standard SGLT2 inhibitors cannot be used as substitutes in assays requiring robust intestinal SGLT1 blockade.

Evidence DimensionSGLT2 vs SGLT1 Selectivity Ratio
Target Compound DataSotagliflozin (20-fold selectivity; SGLT1 IC50 = 36 nM)
Comparator Or BaselineEmpagliflozin (2700-fold selectivity) and Dapagliflozin (1200-fold selectivity)
Quantified DifferenceSotagliflozin exhibits >60x to 135x stronger relative affinity for SGLT1 compared to mainstream SGLT2 inhibitors.
ConditionsHuman SGLT1 and SGLT2 in vitro binding assays

Buyers must procure Sotagliflozin for dual-pathway assays, as selective SGLT2 inhibitors completely fail to provide the necessary SGLT1 binding affinity.

Processability and Purity: Form I Crystallization Efficiency

During the scale-up and synthesis of Sotagliflozin, the isolation of the active pharmaceutical ingredient is highly dependent on the polymorphic form. The anhydrous 'Form I' of Sotagliflozin, crystallized from a methanol/water mixture (>70/30), acts as a methanol solvate wet cake that desolvates rapidly upon drying [1]. Compared to crude reaction mixtures or less stable intermediates, Form I provides significantly faster filtration times and superior impurity purging, consistently yielding >99.5% purity at the multi-hundred kilogram scale [1].

Evidence DimensionFiltration efficiency and impurity purging during scale-up
Target Compound DataForm I Sotagliflozin (crystallized from >70/30 MeOH/water)
Comparator Or BaselineStandard crude extraction or unoptimized polymorphic mixtures
Quantified DifferenceForm I provides rapid filtration, consistent >99.5% purity, and rapid desolvation compared to standard crude isolation.
ConditionsMulti-kilogram scale-up synthesis and API isolation

For formulation and manufacturing procurement, specifying or achieving Form I Sotagliflozin is critical to ensure reproducible dissolution, handling, and high API purity.

In Vivo Pharmacodynamic Response: GLP-1 Secretion

The dual inhibition profile of Sotagliflozin results in unique downstream pharmacodynamic effects that cannot be replicated by selective SGLT2 inhibitors. Because Sotagliflozin effectively blocks intestinal SGLT1, it delays local glucose absorption, which in turn significantly increases the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY)[1]. In contrast, highly selective SGLT2 inhibitors like Empagliflozin do not induce this GLP-1 increase because they lack the necessary SGLT1 inhibitory action in the gut [2].

Evidence DimensionGLP-1 and PYY Secretion Enhancement
Target Compound DataSotagliflozin (Significantly increases GLP-1 and PYY via intestinal SGLT1 inhibition)
Comparator Or BaselineEmpagliflozin (Fails to increase GLP-1 due to lack of SGLT1 inhibition)
Quantified DifferenceSotagliflozin triggers incretin release (GLP-1) whereas highly selective SGLT2 inhibitors maintain baseline GLP-1 activity.
ConditionsIn vivo metabolic models following oral administration

Researchers modeling incretin-related metabolic pathways must select Sotagliflozin, as standard SGLT2 inhibitors will not trigger the required GLP-1 response.

Dual-Pathway Metabolic and Incretin Modeling

Because Sotagliflozin uniquely inhibits both SGLT1 and SGLT2 (with a tight 20-fold selectivity ratio), it is the premier reference compound for in vivo models investigating the simultaneous effects of renal glycosuria and intestinal GLP-1/PYY secretion [1].

Comparative Benchmarking in Transporter Assays

Sotagliflozin serves as an essential positive control in high-throughput screening assays designed to evaluate novel dual SGLT1/2 inhibitors, providing a reliable 36 nM IC50 baseline for SGLT1 that selective gliflozins cannot offer [2].

Solid-State Formulation and Polymorph Screening

Due to its negligible aqueous solubility and specific crystallization behavior (e.g., the rapid-filtering Form I methanol solvate), Sotagliflozin is highly relevant for industrial formulation scientists developing advanced solid dispersions or specialized excipient matrices for poorly soluble APIs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

424.1111228 Da

Monoisotopic Mass

424.1111228 Da

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B4ZBS263Y

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the US, sotagliflozin is indicated to reduce the risk of cardiovascular death and heart failure in adults with heart failure, type 2 diabetes mellitus, chronic kidney disease, and other cardiovascular risk factors.
Zynquista is indicated as an adjunct to insulin therapy to improve glycaemic control in adults with type 1 diabetes mellitus with a Body Mass Index (BMI) ≥ 27 kg/m2, who have failed to achieve adequate glycaemic control despite optimal insulin therapy. ,
Treatment of type I diabetes mellitus
Treatment of type II diabetes mellitus

Pharmacology

Sotagliflozin is an orally bioavailable inhibitor of the sodium-glucose co-transporter subtype 1 (SGLT1) and 2 (SGLT2), with potential antihyperglycemic activity. Upon oral administration, sotagliflozin binds to and blocks both SGLT1 in the gastrointestinal (GI) tract and SGLT2 in the kidneys, thereby suppressing the absorption of glucose from the GI tract and the reabsorption of glucose by the proximal tubule into the bloodstream, respectively. This decreases glucose uptake and enhances the urinary excretion of glucose, which lowers and/or normalizes blood glucose levels. SGLT1 is the primary transporter responsible for glucose absorption from the GI tract. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK06 - Sotagliflozin

Mechanism of Action

Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A1 (SGLT1) [HSA:6523] [KO:K14158]

Pictograms

Health Hazard

Health Hazard

Other CAS

1018899-04-1

Absorption Distribution and Excretion

Following a single dose, the Tmax of sotagliflozin ranged from 1.25 to 3 hours. Following multiple doses, the Tmax ranged from 2.5 to 4 hours. The estimated oral bioavailability of sotagliflozin is 71%.
Sotagliflozin is primarily eliminated via the renal route, with 57% of administered drug material appearing in the urine and 37% appearing in the feces.
Sotagliflozin has a mean apparent volume of distribution of 9392 L.
In healthy volunteers, the mean apparent clearance of sotagliflozin ranged from 261 to 374 L/h. The mean apparent clearance estimated in a population of mostly type 1 diabetic patients was 239 L/h.

Metabolism Metabolites

The major metabolite of sotagliflozin is a 3-O-glucuronide (M19), which comprised ~94% of of the radioactivity in plasma following the oral administration of a radiolabeled dose of sotagliflozin. The M19 metabolite is effectively inactive, with >275-fold less activity at SGLT1 and SGLT2 compared to the parent drug. The primary route of metabolism is via glucuronidation by UGT1A9 (and both UGT1A1 and UGT2B7, to a lesser extent) as well as oxidation via CYP3A4.

Wikipedia

Sotagliflozin

FDA Medication Guides

INPEFA
SOTAGLIFLOZIN
TABLET; ORAL
LEXICON PHARMACEUTICALS
05/26/2023

Biological Half Life

The mean terminal half-life of sotagliflozin ranged from 21 to 35 hours and from 19 to 26 hours for its M19 metabolite.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 12-13-2024
1: Zambrowicz B, Lapuerta P, Strumph P, Banks P, Wilson A, Ogbaa I, Sands A, Powell D. LX4211 Therapy Reduces Postprandial Glucose Levels in Patients With Type 2 Diabetes Mellitus and Renal Impairment Despite Low Urinary Glucose Excretion. Clin Ther. 2014 Dec 16. pii: S0149-2918(14)00699-7. doi: 10.1016/j.clinthera.2014.10.026. [Epub ahead of print] PubMed PMID: 25529979.
2: Rosenstock J, Cefalu WT, Lapuerta P, Zambrowicz B, Ogbaa I, Banks P, Sands A. Greater Dose-Ranging Effects on A1C Levels Than on Glucosuria With LX4211, a Dual Inhibitor of Sodium Glucose Transporters SGLT1 and SGLT2, in Type 2 Diabetes on Metformin Monotherapy. Diabetes Care. 2014 Sep 11. pii: DC_140890. [Epub ahead of print] PubMed PMID: 25216510.
3: Powell DR, DaCosta CM, Smith M, Doree D, Harris A, Buhring L, Heydorn W, Nouraldeen A, Xiong W, Yalamanchili P, Mseeh F, Wilson A, Shadoan M, Zambrowicz B, Ding ZM. Effect of LX4211 on glucose homeostasis and body composition in preclinical models. J Pharmacol Exp Ther. 2014 Aug;350(2):232-42. doi: 10.1124/jpet.114.214304. Epub 2014 May 21. PubMed PMID: 24849925.
4: Mauricio D. [Sodium-glucose co-transporter-2 inhibitors: from the bark of apple trees and familial renal glycosuria to the treatment of type 2 diabetes mellitus]. Med Clin (Barc). 2013 Sep;141 Suppl 2:31-5. doi: 10.1016/S0025-7753(13)70061-7. Review. Spanish. PubMed PMID: 24444522.
5: Kanwal A, Banerjee SK. SGLT inhibitors: a novel target for diabetes. Pharm Pat Anal. 2013 Jan;2(1):77-91. doi: 10.4155/ppa.12.78. Review. PubMed PMID: 24236972.
6: Zambrowicz B, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Boehm KA, Ruff D, Powell D, Sands A. Effects of LX4211, a dual sodium-dependent glucose cotransporters 1 and 2 inhibitor, on postprandial glucose, insulin, glucagon-like peptide 1, and peptide tyrosine tyrosine in a dose-timing study in healthy subjects. Clin Ther. 2013 Aug;35(8):1162-1173.e8. doi: 10.1016/j.clinthera.2013.06.011. Epub 2013 Jul 31. PubMed PMID: 23911260.
7: Bloomgarden Z. Sodium glucose transporter 2 inhibition: a new approach to diabetes treatment. J Diabetes. 2013 Sep;5(3):225-7. doi: 10.1111/1753-0407.12065. Epub 2013 Jul 1. PubMed PMID: 23714218.
8: Lapuerta P, Rosenstock J, Zambrowicz B, Powell DR, Ogbaa I, Freiman J, Cefalu WT, Banks P, Frazier K, Kelly M, Sands A. Study design and rationale of a dose-ranging trial of LX4211, a dual inhibitor of SGLT1 and SGLT2, in type 2 diabetes inadequately controlled on metformin monotherapy. Clin Cardiol. 2013 Jul;36(7):367-71. doi: 10.1002/clc.22125. Epub 2013 Apr 29. PubMed PMID: 23630033.
9: Powell DR, Smith M, Greer J, Harris A, Zhao S, DaCosta C, Mseeh F, Shadoan MK, Sands A, Zambrowicz B, Ding ZM. LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose. J Pharmacol Exp Ther. 2013 May;345(2):250-9. doi: 10.1124/jpet.113.203364. Epub 2013 Mar 13. PubMed PMID: 23487174.
10: Zambrowicz B, Ding ZM, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Smith M, Ruff D, Sands A, Powell D. Effects of LX4211, a dual SGLT1/SGLT2 inhibitor, plus sitagliptin on postprandial active GLP-1 and glycemic control in type 2 diabetes. Clin Ther. 2013 Mar;35(3):273-285.e7. doi: 10.1016/j.clinthera.2013.01.010. Epub 2013 Feb 21. PubMed PMID: 23433601.
11: Zambrowicz B, Freiman J, Brown PM, Frazier KS, Turnage A, Bronner J, Ruff D, Shadoan M, Banks P, Mseeh F, Rawlins DB, Goodwin NC, Mabon R, Harrison BA, Wilson A, Sands A, Powell DR. LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clin Pharmacol Ther. 2012 Aug;92(2):158-69. doi: 10.1038/clpt.2012.58. Epub 2012 Jul 4. PubMed PMID: 22739142; PubMed Central PMCID: PMC3400893.

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